molecular formula C8H7F4N B3030002 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine CAS No. 852443-99-3

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine

Cat. No. B3030002
CAS RN: 852443-99-3
M. Wt: 193.14 g/mol
InChI Key: FRDAKAYQSQLWRW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is a chemical compound with the molecular formula C8H7F4N . It is available in solid form and as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoroethyl group attached to an amine (NH2) and a fluorophenyl group . The InChI code for this compound is 1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.14 . It is stored at a temperature of 2-8°C . .

Scientific Research Applications

Synthesis and Analytical Characterization

  • A study by Dybek et al. (2019) focused on the synthesis and analytical characterization of a substance based on the 1,2-diarylethylamine template, closely related to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine. This research provides insights into the chemical syntheses and comprehensive analytical characterizations of various substances, utilizing techniques like mass spectrometry, gas- and liquid chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).

Photolysis in Photoaffinity Probes

  • Platz et al. (1991) explored the photolysis of compounds similar to this compound, demonstrating their potential in photoaffinity probes. This research sheds light on how fluorination impacts the properties of these compounds and their reactions in various environments (Platz et al., 1991).

Novel Synthetic Routes

  • Luo et al. (2008) developed a novel synthetic route for a compound structurally related to this compound, highlighting the utility of these compounds in synthesizing key intermediates for medical treatments (Luo et al., 2008).

Asymmetric Synthesis

  • A study by Yang Jia-li (2015) detailed the asymmetric synthesis of a compound closely related to this compound. This research contributes to understanding how specific synthesis techniques can yield high-purity and high-stereoselectivity products (Yang Jia-li, 2015).

Dual Optical Detection in Sensors

  • Research by Wanichacheva et al. (2009) involved a novel macromolecule related to this compound, used for selective optical detection. The study showcased how such compounds can act as fluoroionophores and chromophores in detecting specific ions (Wanichacheva et al., 2009).

Antimicrobial and Antifungal Activity

  • Pejchal et al. (2015) synthesized a series of compounds including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally similar to this compound. These compounds were evaluated for their antibacterial and antifungal activities, revealing potential biomedical applications (Pejchal et al., 2015).

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which is often specific to the context of pharmaceuticals or bioactive compounds .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDAKAYQSQLWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640789
Record name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852443-99-3
Record name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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